molecular formula C9H10ClN3O B2625610 2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile;hydrochloride CAS No. 2379985-21-2

2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile;hydrochloride

Cat. No. B2625610
CAS RN: 2379985-21-2
M. Wt: 211.65
InChI Key: XVSYBLLAVDFGHK-UHFFFAOYSA-N
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Description

“2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile;hydrochloride” is a chemical compound. It is structurally similar to 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile . The molecular weight of the latter compound is 176.18 .


Synthesis Analysis

The synthesis of similar compounds involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Chemical Reactions Analysis

The functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

The safety data sheet for Pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-(3-hydroxyazetidin-1-yl)pyridine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-4-7-1-2-11-9(3-7)12-5-8(13)6-12;/h1-3,8,13H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSYBLLAVDFGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyazetidin-1-yl)pyridine-4-carbonitrile hydrochloride

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